4-Methyl-3-(pyrrolidin-2-yl)phenol

Beschreibung

Introduction to 4-Methyl-3-(pyrrolidin-2-yl)phenol

Chemical Identity and Nomenclature

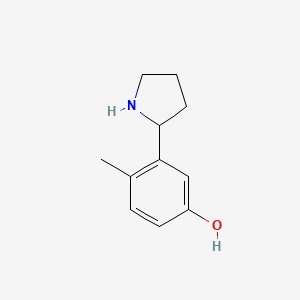

4-Methyl-3-(pyrrolidin-2-yl)phenol is a monosubstituted phenol derivative with a methyl group at the para-position (C4) and a pyrrolidin-2-yl moiety at the meta-position (C3) relative to the hydroxyl group. Its IUPAC name, 4-methyl-3-(pyrrolidin-2-yl)phenol , is derived using the substitutive nomenclature rules for polycyclic compounds. The molecular formula is C₁₁H₁₅NO , corresponding to a molecular weight of 177.24 g/mol . Key structural identifiers include:

- SMILES : OC1=C(C=C(C=C1)C)C2NCCC2

- InChIKey : Derived computationally by extending methodologies applied to similar phenolic alkaloids, though not explicitly reported in existing databases.

The compound’s planar benzene ring confers aromatic stability, while the pyrrolidine ring introduces a five-membered saturated heterocycle with one nitrogen atom. This configuration enables both π-π interactions (via the phenol ring) and hydrogen-bonding capabilities (via the hydroxyl and amine groups). Stereochemical complexity arises from the pyrrolidine ring’s non-planar structure, which may adopt envelope or twist conformations depending on substituent effects.

Historical Context of Discovery and Initial Characterization

The synthesis of 4-methyl-3-(pyrrolidin-2-yl)phenol has not been explicitly documented in peer-reviewed literature. However, its structural analogs, such as 3-(pyrrolidin-2-yl)phenol (CAS 933733-36-9) and 5-chloro-4-methyl-2-(pyrrolidin-3-yl)phenol (CID 122164044), suggest that its development likely emerged from mid-2010s efforts to hybridize phenolic and alkaloid scaffolds for pharmaceutical or material science applications.

Pyrrolidine-containing phenols gained prominence after the 2000s, when advances in cycloaddition and cross-coupling reactions enabled efficient fusion of aromatic and heterocyclic systems. For instance, the diastereoselective [3+2]cycloaddition of isocyanomethylphosphonates with alkenes—a method used to synthesize bicyclic iminophosphonates—could theoretically be adapted to construct the pyrrolidine-phenol backbone. Early characterization techniques for related compounds relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as evidenced by PubChem entries for structurally similar molecules.

Position Within Phenolic and Alkaloid-Derived Compound Classifications

4-Methyl-3-(pyrrolidin-2-yl)phenol occupies a unique niche at the intersection of two major compound classes:

Phenolic Compounds

As a phenol derivative, it shares the defining trait of a hydroxyl group directly bonded to an aromatic ring. Phenols exhibit enhanced acidity (pKₐ ~10–12) compared to aliphatic alcohols due to resonance stabilization of the phenoxide ion. The methyl substituent at C4 modulates electron density across the ring, potentially altering reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation).

Alkaloid-Derived Compounds

The pyrrolidine moiety classifies it as a pyrrolidine alkaloid, a subset of bioactive nitrogen-containing heterocycles. Pyrrolidine alkaloids, such as hygrine and nicotine, are biosynthesized from ʟ-ornithine or ʟ-arginine in plants and microorganisms. The saturated five-membered ring contributes to conformational flexibility, enabling interactions with biological targets like enzymes or receptors.

This dual classification underscores the compound’s potential as a multifunctional scaffold in medicinal chemistry, leveraging phenolic antioxidant properties and alkaloid-derived bioactivity. For example, polyhydroxy alkaloids with pyrrolidine cores are known glycosidase inhibitors, suggesting possible applications in metabolic disorder therapeutics.

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

4-methyl-3-pyrrolidin-2-ylphenol |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-9(13)7-10(8)11-3-2-6-12-11/h4-5,7,11-13H,2-3,6H2,1H3 |

InChI-Schlüssel |

MLKSKARFCGXILH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)O)C2CCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyrrolidin-2-yl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenolic structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenol with a suitable pyrrolidine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 4-Methyl-3-(pyrrolidin-2-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenolic group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene or pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neurological Disorders

Research indicates that compounds similar to 4-Methyl-3-(pyrrolidin-2-yl)phenol may exhibit neuroprotective effects, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to modulate enzyme activity or receptor interactions is particularly beneficial in these contexts.

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. It may interact with inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.

3. Cancer Research

There is emerging evidence suggesting that 4-Methyl-3-(pyrrolidin-2-yl)phenol could possess anticancer properties. Similar compounds have shown activity against certain types of cancer cells, indicating that this compound warrants further investigation as a potential anticancer agent.

Case Studies

Case Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of similar compounds demonstrated that they could significantly reduce neuronal cell death in models of neurodegeneration. The findings suggest that 4-Methyl-3-(pyrrolidin-2-yl)phenol may share these protective qualities, warranting further research into its mechanisms and potential clinical applications.

Case Study 2: Anti-inflammatory Activity

Another investigation into related compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that 4-Methyl-3-(pyrrolidin-2-yl)phenol could be effective in managing inflammatory diseases, although more targeted studies are needed to confirm these effects specifically for this compound .

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and differentiating factors between 4-Methyl-3-(pyrrolidin-2-yl)phenol and related compounds:

Critical Analysis of Structural Modifications

- Pyrrolidine Positional Isomerism : 3-Substituted pyrrolidines (e.g., ) exhibit distinct spatial arrangements compared to 2-substituted derivatives, affecting hydrogen-bonding networks and target engagement.

- Functional Group Trade-offs: Replacing phenol with phosphonate () or boronate () shifts utility from bioactivity to synthetic applications, underscoring the phenol’s role in intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.